molecular formula C7H3BrCl2O B1378198 6-Bromo-2,3-dichlorobenzaldehyde CAS No. 945999-86-0

6-Bromo-2,3-dichlorobenzaldehyde

Cat. No.: B1378198
CAS No.: 945999-86-0
M. Wt: 253.9 g/mol
InChI Key: YUSBVIYVLAAAHY-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Aldehydes in Organic Synthesis Research

Halogenated aromatic aldehydes are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a formyl (-CHO) group. The presence of halogens—fluorine, chlorine, bromine, or iodine—profoundly influences the electronic properties and reactivity of the benzaldehyde (B42025) scaffold. These compounds are of considerable importance in organic synthesis for several reasons.

The aldehyde functionality is a versatile reactive handle, participating in a wide array of chemical transformations such as nucleophilic additions, condensations, and oxidations. The halogen substituents, in turn, serve as valuable functional groups for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes halogenated benzaldehydes powerful intermediates in the synthesis of complex molecules. lifechemicals.comresearchgate.net

Furthermore, the incorporation of halogens can significantly impact the biological activity and physicochemical properties of molecules. lifechemicals.com Halogen atoms can modulate lipophilicity, metabolic stability, and binding affinity to biological targets, making them a common feature in many pharmaceutical and agrochemical compounds. lifechemicals.comresearchgate.netnih.gov Consequently, halogenated benzaldehydes are frequently employed as starting materials in drug discovery and development. lifechemicals.comnih.gov

Academic Context and Research Landscape of 6-Bromo-2,3-dichlorobenzaldehyde

Within the broader family of halogenated benzaldehydes, this compound represents a unique and highly functionalized building block. Its polysubstituted aromatic ring, featuring a bromine atom and two chlorine atoms in specific positions, offers a rich platform for selective chemical modifications. The distinct electronic and steric environment of each halogen atom allows for regioselective transformations, a key aspect of modern synthetic strategy.

The research landscape surrounding this compound and its isomers is primarily situated within the context of synthetic methodology development and the preparation of novel bioactive compounds. lifechemicals.compatsnap.com The aldehyde group can be readily transformed into other functional groups, while the three halogen atoms provide multiple points for diversification through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. The academic interest in this compound lies in its potential to serve as a versatile scaffold for constructing a variety of complex organic molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSBVIYVLAAAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties and Spectroscopic Data of 6 Bromo 2,3 Dichlorobenzaldehyde

The fundamental physical and chemical characteristics of 6-Bromo-2,3-dichlorobenzaldehyde are crucial for its handling, purification, and application in synthesis. Below is a compilation of its key properties.

Identifier Value
IUPAC Name This compound
CAS Number 945999-86-0 chemicalbook.com
Molecular Formula C₇H₃BrCl₂O chemicalbook.comuni.lu
Molecular Weight 253.91 g/mol chemicalbook.com
Monoisotopic Mass 251.87444 Da uni.lu

Spectroscopic Data:

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Technique Predicted Data
Predicted ¹H NMR δ (ppm) ~7.5-8.0 (aromatic protons), ~10.0 (aldehyde proton)
Predicted ¹³C NMR δ (ppm) ~190 (aldehyde carbon), ~125-140 (aromatic carbons)
Predicted Mass Spectrum (m/z) [M+H]⁺: 252.88172, [M+Na]⁺: 274.86366 uni.lu

Synthesis and Manufacturing Processes

The synthesis of polysubstituted benzaldehydes like 6-Bromo-2,3-dichlorobenzaldehyde often requires multi-step sequences. A common approach involves the halogenation of a suitable dichlorotoluene precursor followed by oxidation of the methyl group to an aldehyde.

A representative synthetic route for a related compound, 2,3-dichlorobenzaldehyde (B127699), starts from 2,3-dichlorotoluene (B105489). chemicalbook.comgoogle.com The process involves a bromination reaction using bromine and a radical initiator like azobisisobutyronitrile (AIBN), followed by hydrolysis to the corresponding benzyl (B1604629) alcohol, and subsequent oxidation to the aldehyde. google.com A similar strategy could be envisioned for the synthesis of this compound, likely starting from a brominated dichlorotoluene derivative.

Another general method for preparing halobenzaldehydes is the Beech reaction, which converts an aromatic amine to the corresponding aldehyde via a diazonium salt intermediate. orgsyn.org This method has been successfully applied to the synthesis of various bromo- and chloro-substituted benzaldehydes. orgsyn.org

Chemical Reactivity and Derivative Formation

The chemical reactivity of 6-Bromo-2,3-dichlorobenzaldehyde is dictated by its aldehyde group and the three halogen substituents on the aromatic ring.

Reactions of the Aldehyde Group:

Oxidation: The aldehyde can be readily oxidized to the corresponding 6-bromo-2,3-dichlorobenzoic acid. uni.lu

Reduction: Reduction of the aldehyde, for instance with sodium borohydride (B1222165), would yield 6-bromo-2,3-dichlorobenzyl alcohol.

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines, enamines, and other derivatives. For example, it can react with hydroxylamine (B1172632) to form an oxime.

Reactions of the Halogen Substituents:

The bromine and chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution and, more importantly, can participate in various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond is generally more reactive in cross-coupling reactions) allows for selective functionalization. This enables the sequential introduction of different substituents, providing a powerful tool for building molecular complexity.

Applications in Organic Synthesis

Regioselective Bromination Approaches for Dichlorobenzaldehyde Derivatives

Direct Bromination of 2,3-Dichlorobenzaldehyde (B127699)

Direct bromination of 2,3-dichlorobenzaldehyde presents a straightforward route to the target molecule. However, achieving the desired 6-bromo isomer requires careful selection of reagents and reaction conditions to overcome the formation of other regioisomers.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for benzylic and aromatic brominations. wikipedia.orgorganic-chemistry.orgnih.gov In the context of 2,3-dichlorobenzaldehyde, NBS can be employed as a bromine source, often in the presence of a catalyst, to facilitate the electrophilic substitution of a hydrogen atom on the aromatic ring. The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by factors such as the catalyst, temperature, and reaction time. While NBS is a convenient source of electrophilic bromine, controlling the position of bromination on an electron-deficient ring like 2,3-dichlorobenzaldehyde can be challenging.

ReagentCatalyst/ConditionsKey Features
N-Bromosuccinimide (NBS)Acid catalyst or radical initiatorProvides a source of electrophilic bromine. organic-chemistry.orgnih.gov

This table summarizes the key features of N-Bromosuccinimide (NBS) mediated reactions.

Palladium-catalyzed reactions have emerged as powerful tools for the selective formation of carbon-halogen bonds. mit.edu In the synthesis of this compound, a palladium catalyst can be used to direct the bromination to the desired position with high regioselectivity. These methods often involve the use of a brominating agent and a ligand that coordinates to the palladium center, influencing its catalytic activity and selectivity. The use of sterically hindered dialkylbiaryl monophosphines as ligands has been shown to be crucial for the success of these transformations. mit.edu

Catalyst SystemKey Features
Pd₂(dba)₃ / LigandEnables the conversion of aryl triflates to aryl bromides. mit.edu
Pd(OAc)₂ / DPEPhosUsed in carbonylative Sonogashira coupling of aryl bromides. organic-chemistry.org

This table highlights different palladium catalyst systems and their applications in bromination and related reactions.

Bromination of Substituted Benzene (B151609) Precursors

An alternative to the direct bromination of 2,3-dichlorobenzaldehyde is to introduce the bromine atom at an earlier stage of the synthesis, starting from a suitably substituted benzene precursor. This approach can offer better control over regioselectivity.

This synthetic route begins with 4-bromo-1,2-dichlorobenzene, a commercially available starting material. nih.govnist.gov The key steps involve a lithium-halogen exchange reaction to generate a highly reactive organolithium species. This intermediate is then trapped with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. This method provides excellent regiocontrol, as the position of the formyl group is determined by the initial position of the bromine atom.

Starting MaterialReagentsKey Transformation
4-Bromo-1,2-dichlorobenzenen-Butyllithium, then DMFLithiation followed by formylation.

This table outlines the synthesis of this compound from 4-bromo-1,2-dichlorobenzene.

Another powerful strategy involves the selective bromination and subsequent oxidation of a methyl group on a dichlorotoluene precursor. For instance, starting with 2,3-dichlorotoluene (B105489), a benzylic bromination can be carried out using a reagent like NBS in the presence of a radical initiator. The resulting benzylic bromide can then be oxidized to the corresponding aldehyde. A patented method describes the bromination of 2,3-dichlorotoluene followed by hydrolysis and oxidation to yield 2,3-dichlorobenzaldehyde. google.com This sequence offers a high-yielding pathway to the desired aldehyde, which can then be subjected to regioselective bromination as described in section 2.1.1.

PrecursorReaction Sequence
2,3-Dichlorotoluene1. Benzylic Bromination (e.g., with NBS) 2. Oxidation

This table details the synthesis of the target compound from a toluene (B28343) derivative.

Functional Group Interconversion Routes to this compound

The introduction of the aldehyde functionality onto the pre-existing 6-bromo-2,3-dichlorobenzene framework is a key synthetic challenge. This is primarily addressed through two main functional group interconversion strategies: the oxidation of benzylic precursors and the strategic manipulation of other functional groups or halogen atoms already present on the aromatic ring.

Oxidative Transformations of Benzylic Alcohol or Alkyl Precursors

A prevalent and effective strategy for the synthesis of this compound involves the oxidation of a corresponding benzylic alcohol, (6-bromo-2,3-dichlorophenyl)methanol, or a suitable alkyl precursor such as 6-bromo-2,3-dichlorotoluene.

One prominent method mirrors the synthesis of 2,3-dichlorobenzaldehyde from 2,3-dichlorotoluene, a process that can be logically extended to its 6-bromo derivative. nih.govwikipedia.org This two-step approach commences with the radical bromination of the benzylic methyl group of 6-bromo-2,3-dichlorotoluene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like 1,2-dichloroethane. google.com The subsequent intermediate, 6-bromo-2,3-dichlorobenzyl bromide, undergoes hydrolysis, often facilitated by a base like sodium carbonate, to yield (6-bromo-2,3-dichlorophenyl)methanol. google.com The final and crucial step is the oxidation of this benzylic alcohol to the desired aldehyde. A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide in the presence of a catalytic amount of hydrogen bromide being an effective and environmentally conscious choice. google.comyoutube.com

Table 1: Key Steps in the Oxidative Transformation of 6-Bromo-2,3-dichlorotoluene
StepReactionKey ReagentsIntermediate/Product
1Benzylic BrominationN-Bromosuccinimide (NBS) or Br₂ with AIBN6-Bromo-2,3-dichlorobenzyl bromide
2HydrolysisAqueous Sodium Carbonate (Na₂CO₃)(6-Bromo-2,3-dichlorophenyl)methanol
3OxidationHydrogen Peroxide (H₂O₂), Hydrogen Bromide (HBr)This compound

The efficiency of the initial benzylic bromination can be influenced by the choice of solvent, with studies showing that 1,2-dichlorobenzene (B45396) can be a superior solvent to the more traditional carbon tetrachloride, leading to cleaner and faster reactions. researchgate.net Furthermore, photocatalytic methods for benzylic bromination, utilizing hydrogen peroxide and hydrobromic acid under light irradiation, represent a greener and safer alternative to traditional methods that use molecular bromine. scbt.com

The oxidation of the intermediate benzylic alcohol is a critical step where selectivity is paramount to avoid over-oxidation to the corresponding carboxylic acid, 6-bromo-2,3-dichlorobenzoic acid. uwindsor.ca While various oxidizing agents are available, the use of milder and more selective reagents is preferred to ensure a high yield of the aldehyde.

Strategic Manipulation of Existing Halogen Substituents

An alternative synthetic avenue to this compound involves the strategic manipulation of existing halogen substituents on a polysubstituted benzene ring. These methods often employ organometallic intermediates to introduce the formyl group at a specific position.

One such powerful technique is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which directs the deprotonation by a strong base, typically an organolithium reagent like n-butyllithium, to the adjacent ortho position. While direct formylation of 1-bromo-2,3-dichlorobenzene (B155788) at the 6-position via DoM has not been explicitly detailed in readily available literature, the principles of DoM suggest its feasibility. In a hypothetical application, one of the existing chloro or bromo substituents could potentially act as a DMG, or a different functional group could be temporarily introduced to direct the lithiation. Following the ortho-lithiation, the resulting aryllithium species can be quenched with an appropriate electrophile to install the aldehyde functionality. A common formylating agent for this purpose is N,N-dimethylformamide (DMF).

Table 2: Hypothetical Directed ortho-Metalation Approach
StepReactionKey ReagentsIntermediate/Product
1ortho-Lithiationn-Butyllithium6-Lithio-1-bromo-2,3-dichlorobenzene
2FormylationN,N-Dimethylformamide (DMF)This compound

The success of this approach is highly dependent on the relative directing ability of the existing halogen atoms and the reaction conditions. The hierarchy of directing ability among halogens in DoM is not always straightforward and can be influenced by the specific organolithium reagent and solvent system used.

Another strategic approach could involve the formylation of a suitable di-substituted precursor, such as 1-bromo-2,3-dichlorobenzene, using a Vilsmeier-Haack or a related formylation reaction. However, these reactions are typically governed by the electronic effects of the substituents, and achieving the desired regioselectivity for the introduction of the formyl group at the 6-position could be challenging due to the directing effects of the existing halogens.

While specific, documented examples of these strategic manipulations leading directly to this compound are not prevalent in the reviewed literature, the principles of modern synthetic organic chemistry, particularly in the realm of polyhalogenated aromatics, provide a conceptual framework for these advanced synthetic methodologies.

Aromatic Ring Reactivity in this compound

The benzene ring of this compound is substituted with one bromine and two chlorine atoms, which significantly influences its reactivity.

The halogens (bromo and chloro groups) are deactivating, electron-withdrawing groups, which make electrophilic aromatic substitution reactions on the ring less favorable. However, if such reactions were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The bromo and chloro substituents are ortho-, para-directing. Given the substitution pattern of this compound, the potential sites for electrophilic attack are limited and the reaction conditions would need to be harsh.

The electron-withdrawing nature of the aldehyde and halogen groups can activate the ring towards nucleophilic aromatic substitution. This is particularly true for positions ortho and para to the activating groups. However, the steric hindrance from the multiple substituents may pose a challenge for this type of reaction.

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. princeton.edu In this compound, the bromine atom is generally more reactive than the chlorine atoms in such exchanges. princeton.edu This regioselectivity allows for the selective replacement of the bromine atom with a metal, typically lithium or magnesium, to form an organometallic intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

This selective metallation opens up numerous possibilities for palladium-catalyzed cross-coupling reactions, such as Suzuki, and Stille couplings. nih.govuwindsor.ca These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules. For instance, a Suzuki coupling could be employed to introduce a new aryl or vinyl group at the 6-position.

Aldehyde Moiety Chemical Transformations

The aldehyde group is a versatile functional group that can undergo a variety of chemical transformations.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-bromo-2,3-dichlorobenzoic acid. uni.lu This transformation can be achieved using a variety of oxidizing agents. A common method involves the use of potassium permanganate (B83412) (KMnO4) in an appropriate solvent. chemicalbook.com

Table 1: Oxidation of this compound

Oxidizing AgentProduct
Potassium Permanganate (KMnO4)6-Bromo-2,3-dichlorobenzoic acid

The aldehyde can be reduced to the corresponding primary alcohol, (6-bromo-2,3-dichlorophenyl)methanol. This reduction is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). These reagents selectively reduce the aldehyde without affecting the aryl halides.

Table 2: Reduction of this compound

Reducing AgentProduct
Sodium Borohydride (NaBH4)(6-Bromo-2,3-dichlorophenyl)methanol
Lithium Aluminum Hydride (LiAlH4)(6-Bromo-2,3-dichlorophenyl)methanol

Condensation Reactions with Carbonyl and Amine Nucleophiles (e.g., Knoevenagel, Biginelli, Claisen-Schmidt Reactions)

The aldehyde group of this compound is highly susceptible to nucleophilic attack, making it an ideal substrate for several classical condensation reactions. These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation, providing pathways to a wide array of functionalized molecules.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base like an amine. unifap.brbhu.ac.in For this compound, the reaction proceeds via the formation of a carbanionic intermediate from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration yields a stable α,β-unsaturated product. The reaction is efficient and can often be performed under mild, environmentally friendly conditions, including using ultrasound or microwave irradiation to accelerate the process. bhu.ac.in The choice of catalyst and reaction conditions can be tailored to optimize yield and purity. bhu.ac.innih.gov

Table 1: Catalysts and Conditions for Knoevenagel Condensation

CatalystSolventConditionsTypical YieldReference
Ammonium AcetateSolvent-free / EthanolRoom Temperature / SonicationHigh to Excellent bhu.ac.in
Amino-functionalized MOFsEthanol / THFRoom TemperatureGood to Excellent nih.gov
CeZrO₄-δTolueneRefluxHigh researchgate.net
PiperidineMethanolMicrowave (60 °C)Good unifap.br

Biginelli Reaction: This is a one-pot, three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgresearchgate.net The reaction, catalyzed by Brønsted or Lewis acids, is a cornerstone of heterocyclic synthesis due to the significant pharmacological activities of its products, which include calcium channel blockers and antihypertensive agents. wikipedia.orgglobalresearchonline.net The mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then reacts with the enol of the β-ketoester, followed by cyclization and dehydration to afford the final DHPM. wikipedia.org The use of this compound in this reaction leads to DHPMs bearing the substituted phenyl ring at the 4-position of the pyrimidine (B1678525) core. wikipedia.orgnih.gov

Claisen-Schmidt Condensation: This base-catalyzed condensation between an aldehyde and an aromatic ketone (e.g., acetophenone) is the most common method for synthesizing chalcones, which are 1,3-diphenyl-2-propen-1-one derivatives. jchemrev.comtsijournals.comrjlbpcs.com The reaction involves the formation of an enolate from the ketone, which acts as the nucleophile, attacking the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the characteristic α,β-unsaturated ketone system of the chalcone (B49325). tsijournals.comnih.gov This reaction allows for the straightforward synthesis of chalcones where one aromatic ring is the 6-bromo-2,3-dichlorophenyl group, derived from the starting aldehyde. rjlbpcs.com These chalcones are not only valuable in their own right but also serve as key precursors for other heterocyclic systems. rjlbpcs.com

This compound as a Versatile Synthetic Building Block

The trifunctional nature of this compound, possessing an aldehyde group and two different halogen substituents, makes it an exceptionally versatile precursor in organic synthesis. It provides a scaffold upon which complex molecular frameworks can be constructed through a sequence of selective chemical transformations.

Construction of Complex Polycyclic Systems (e.g., Benzochromenes, Pyrans)

The reactivity of this compound is well-suited for the construction of oxygen-containing heterocyclic systems like pyrans. Multi-component reactions are a highly efficient strategy for synthesizing these scaffolds. nih.gov A common approach involves a one-pot condensation of the aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as dimedone or ethyl acetoacetate). encyclopedia.pub

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a highly reactive benzylidenemalononitrile (B1330407) intermediate. This is followed by a Michael addition of the enolate from the 1,3-dicarbonyl compound, and subsequent intramolecular cyclization and dehydration to yield the final pyran derivative. encyclopedia.pub When a cyclic dicarbonyl compound like dimedone is used, this strategy leads to the formation of tetrahydrobenzo[b]pyran systems, also known as chromenes. encyclopedia.pub The use of various catalysts, including magnetic nanoparticles, can enhance reaction rates and facilitate greener, more sustainable protocols. nih.gov

Integration into Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Indoles, Dihydropyridines)

This compound is a key starting material for a variety of medicinally important nitrogen-containing heterocycles.

Pyrimidines: The Biginelli reaction provides a direct route to 4-(6-bromo-2,3-dichlorophenyl)-3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgnih.gov Additionally, pyrimidine rings can be constructed from chalcone derivatives obtained from the aldehyde. For instance, the condensation of a 6-bromo-2,3-dichlorophenyl-substituted chalcone with guanidine (B92328) or urea can yield aminopyrimidine derivatives. Furthermore, pyrano[2,3-d]pyrimidine derivatives, which possess anti-inflammatory activity, can be synthesized in a one-pot, three-component reaction of the aldehyde, malononitrile, and barbituric or thiobarbituric acid. nih.govorientjchem.org

Indoles: While classical indole (B1671886) syntheses like the Fischer method typically involve the reaction of a hydrazine (B178648) with a ketone or aldehyde, this compound can be used to synthesize 3-substituted indoles. openmedicinalchemistryjournal.com A catalyst-free multi-component reaction between an indole, this compound, and an active C-H acid can produce functionalized indole derivatives efficiently. openmedicinalchemistryjournal.com This approach is valuable for creating libraries of potential bioactive molecules.

Dihydropyridines (DHPs): The Hantzsch synthesis is a classic and widely used multi-component reaction for producing 1,4-dihydropyridines. beilstein-journals.orgjsynthchem.com This one-pot condensation involves an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia (B1221849) source. jsynthchem.com Employing this compound in this reaction yields DHPs with the polysubstituted phenyl ring at the 4-position. These compounds are of significant pharmaceutical interest, as many DHP derivatives are used as antihypertensive drugs. beilstein-journals.org

Synthesis of Chalcone Derivatives and Related α,β-Unsaturated Systems

The Claisen-Schmidt condensation is the primary method for synthesizing chalcone derivatives from this compound. jchemrev.comtsijournals.com The reaction involves the base-catalyzed condensation of the aldehyde with a substituted or unsubstituted acetophenone (B1666503). rjlbpcs.com This reaction is highly versatile, allowing for the creation of a large library of chalcones by varying the acetophenone component.

Table 2: Representative Synthesis of a Chalcone Derivative

Reactant 1Reactant 2Catalyst/SolventConditionsProductReference
This compoundAcetophenoneNaOH / EthanolRoom Temperature or Gentle Warming1-(Phenyl)-3-(6-bromo-2,3-dichlorophenyl)prop-2-en-1-one jchemrev.comrjlbpcs.com
This compound4'-HydroxyacetophenoneKOH / MethanolRoom Temperature or Reflux1-(4-Hydroxyphenyl)-3-(6-bromo-2,3-dichlorophenyl)prop-2-en-1-one tsijournals.com

The resulting α,β-unsaturated ketone (enone) moiety in chalcones is a reactive pharmacophore responsible for many of their biological activities and also serves as a key intermediate for synthesizing other heterocycles like pyrazoles, isoxazoles, and pyrimidines through reactions with appropriate binucleophiles. rjlbpcs.com

Development of Advanced Pharmaceutical and Agrochemical Intermediates

The heterocyclic scaffolds synthesized from this compound are of immense value in the development of new pharmaceutical and agrochemical agents. The presence of multiple halogen atoms can enhance lipophilicity and metabolic stability, properties that are often desirable in drug candidates.

The heterocycles derived from this aldehyde have shown a broad spectrum of biological activities:

Dihydropyrimidinones (DHPMs) are widely recognized for their potential as calcium channel blockers, antihypertensive agents, and anti-inflammatory compounds. wikipedia.orgglobalresearchonline.net

Chalcones constitute a class of compounds with diverse and potent biological effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antimalarial properties. jchemrev.comtsijournals.comrjlbpcs.com

1,4-Dihydropyridines (DHPs) are a well-established class of cardiovascular drugs used primarily for treating hypertension. beilstein-journals.org

Pyran-annulated systems and other complex heterocycles are also investigated for a range of therapeutic applications, including as potential CNS agents. nih.govnih.gov

Therefore, this compound is not merely a chemical reagent but a strategic starting material for accessing molecular frameworks that are central to modern drug discovery and agrochemical research. custchemvip.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon skeleton and the placement of protons, providing a detailed picture of molecular connectivity.

The ¹H and ¹³C NMR spectra of this compound are defined by the electronic effects of the constituent halogen and aldehyde functional groups. These substituents exert significant influence on the chemical shifts (δ) of the aromatic protons and carbons through inductive and resonance effects. ucl.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aldehyde proton and the two aromatic protons. The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and typically appears as a singlet in the δ 9.5-10.5 ppm region. The two remaining aromatic protons are on C4 and C5, and they will appear as doublets due to coupling to each other. Their precise chemical shifts are influenced by the surrounding halogens.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, corresponding to each unique carbon atom in the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing at approximately δ 185-195 ppm. docbrown.info The aromatic carbons (C1-C6) resonate between δ 120-140 ppm. The carbons directly bonded to the electronegative halogens (C2, C3, and C6) are shifted downfield. chemicalbook.com

Predicted Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
H-4~7.7-7.9-Downfield shift due to proximity to electron-withdrawing groups. Appears as a doublet.
H-5~7.4-7.6-Appears as a doublet, coupled to H-4.
H-aldehyde~10.0-10.4-Highly deshielded aldehyde proton; appears as a singlet.
C1-~135-138Aromatic carbon attached to the aldehyde group.
C2-~133-136Carbon bearing a chlorine atom.
C3-~128-132Carbon bearing a chlorine atom.
C4-~130-134Aromatic CH carbon.
C5-~127-130Aromatic CH carbon.
C6-~125-128Carbon bearing a bromine atom.
C-aldehyde-~188-192Characteristic aldehyde carbonyl carbon shift. docbrown.info

Note: These are estimated values based on typical substituent effects in substituted benzene derivatives. Actual experimental values may vary based on solvent and concentration. carlroth.com

While 1D NMR provides information on the types and electronic environments of protons and carbons, 2D NMR experiments reveal the connectivity between them. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the key correlation would be a cross-peak between the aromatic protons H-4 and H-5, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). princeton.edu This is crucial for definitively assigning the signals of the protonated carbons. Expected correlations would be observed between H-4 and C-4, H-5 and C-5, and the aldehyde proton with the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four), making it invaluable for piecing together the molecular skeleton, especially for identifying quaternary (non-protonated) carbons. princeton.eduyoutube.com Key HMBC correlations for confirming the structure include:

The aldehyde proton showing correlations to C-1 and C-6.

H-4 showing correlations to the quaternary carbons C-2, C-3, and C-6, as well as to C-5.

H-5 showing correlations to the quaternary carbons C-1 and C-3, as well as to C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. For a planar molecule like this, NOESY can help confirm assignments by showing correlations between adjacent protons, such as the aldehyde proton and H-5, and between H-4 and H-5.

Vibrational Spectroscopy Investigations

FTIR spectroscopy is particularly effective at identifying the various functional groups within a molecule. The spectrum of this compound would be characterized by several key absorption bands.

Expected FTIR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aldehyde C-H Stretch~2880-2820 and ~2780-2720Medium to Weak
Aromatic C-H Stretch>3000Medium to Weak
Aldehyde C=O Stretch~1710-1685Strong
Aromatic C=C Stretch~1600-1450 (multiple bands)Medium to Strong
C-Cl Stretch~800-600Strong
C-Br Stretch~680-515Strong

The most prominent peak would be the strong carbonyl (C=O) stretch. The presence of two distinct, weaker bands for the aldehyde C-H stretch is also a classic diagnostic feature for aldehydes. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands including the C-Cl and C-Br stretches, which are characteristic of the specific substitution pattern.

Raman spectroscopy is a complementary technique to FTIR. While FTIR measures absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. A key difference is the selection rules: vibrations that are symmetric and involve a change in polarizability are often strong in Raman spectra, whereas vibrations that involve a strong change in dipole moment are strong in FTIR. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the aromatic ring and the C-halogen bonds, which may be weak or difficult to assign in the FTIR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. uni.lu

For this compound (C₇H₃BrCl₂O), the monoisotopic mass is calculated to be 251.87444 Da. uni.lu HRMS can measure this value to within a few parts per million (ppm), providing unambiguous confirmation of the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.

A critical feature in the mass spectrum of this compound is the unique isotopic pattern created by the presence of bromine and chlorine.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.

Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.

The combination of one bromine and two chlorine atoms results in a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments, with major signals at M, M+2, M+4, and M+6, whose relative intensities can be predicted and used as a powerful diagnostic tool.

Predicted HRMS Adducts and Fragments

Species Predicted m/z Description
[M+H]⁺252.88172Protonated molecular ion
[M+Na]⁺274.86366Sodium adduct
[M]⁺251.87389Molecular ion
[M-H]⁻250.86716Deprotonated molecular ion
[M-CHO]⁺222.8655Loss of the formyl radical
[M-Br]⁺172.9662Loss of the bromine radical
[M-Cl]⁺216.9073Loss of a chlorine radical

Data sourced from predicted values. uni.lu

Analysis of these fragmentation pathways, combined with the precise mass measurements and isotopic patterns, provides conclusive evidence for the structure of this compound.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would reveal its solid-state molecular conformation, including the planarity of the benzene ring and the orientation of the aldehyde and halogen substituents. Furthermore, it would provide invaluable insights into the nature and geometry of intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound has not been publicly reported, studies on dichlorobenzaldehyde isomers offer a strong predictive framework. nih.gov A consistent feature in the crystal structures of dichlorobenzaldehydes is the formation of molecular stacks. nih.gov It is highly probable that this compound would also exhibit such stacking motifs.

The supramolecular assembly in the solid state is dictated by a variety of non-covalent interactions. In halogenated benzaldehyde (B42025) derivatives, these typically include weak C–H⋯O hydrogen bonds, π–π stacking interactions, and halogen bonding. nih.govrsc.org The interplay of these forces directs the formation of complex three-dimensional networks. nih.gov In the case of this compound, the presence of both bromine and chlorine atoms introduces the possibility of various halogen⋯halogen and halogen⋯oxygen interactions, which are crucial in stabilizing the crystal lattice. nih.govrsc.org

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic parameters for a related di-substituted benzaldehyde.

Crystallographic ParameterHypothetical Value for a Dichlorobenzaldehyde Isomer
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 14.2
c (Å) 6.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 700.5
Z 4

This table is illustrative and contains hypothetical data for a related compound to demonstrate the output of an X-ray crystallography study.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In aromatic aldehydes like this compound, the principal electronic transitions are the n→π* and π→π* transitions associated with the carbonyl group and the benzene ring.

The UV absorption spectrum of benzaldehyde in water shows a maximum absorption (λmax) at approximately 248 nm, which is attributed to the π→π* transition. researchgate.net The introduction of halogen substituents on the benzene ring is expected to cause a bathochromic (red) shift in the λmax of this transition due to the electron-donating effect of the halogens through resonance and their influence on the molecular orbitals.

A study on nitrobenzaldehyde isomers provides a useful parallel for understanding the electronic spectra of substituted benzaldehydes. researchgate.net These compounds exhibit weak n→π* transitions at longer wavelengths (around 350 nm) and more intense π→π* transitions at shorter wavelengths (around 250-300 nm). researchgate.net It is anticipated that this compound would display a similar pattern. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically of lower intensity. The π→π* transitions, involving the π-electron system of the aromatic ring and the carbonyl group, are generally more intense.

The following table provides expected UV-Vis absorption data for this compound in a common solvent like ethanol, based on data from analogous compounds.

SolventExpected λmax (nm)Type of Transition
Ethanol ~290-320n→π
Ethanol ~250-270π→π

This table is illustrative and contains expected data based on the spectral characteristics of related substituted benzaldehydes.

The precise positions and intensities of these absorption bands are sensitive to the solvent polarity, with polar solvents often causing a hypsochromic (blue) shift for n→π* transitions. A detailed analysis of the UV-Vis spectrum would provide critical information about the electronic structure and the extent of conjugation within the this compound molecule.

Scientific Studies on this compound Remain Limited

Initial research indicates a significant gap in the scientific literature regarding the specific computational and theoretical investigation of the chemical compound this compound.

Despite the growing body of research into the properties of substituted benzaldehydes, a thorough review of published scientific studies and chemical databases reveals a lack of specific computational data for this compound. Key information repositories, such as the PubChem database, which aggregate data from numerous sources, currently have no available literature or detailed computational records for this particular compound.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the computational chemistry of this compound that would cover topics such as:

Quantum Chemical Calculation Methodologies: Including specific Density Functional Theory (DFT) approaches like B3LYP and CAM-B3LYP, or Hartree-Fock and post-Hartree-Fock methods.

Basis Set Selection and Optimization: Details on the basis sets used for computational modeling.

Molecular Geometry and Conformational Analysis: In-depth analysis of the molecule's three-dimensional structure and potential energy surfaces.

Electronic Properties and Reactivity: Analysis using Frontier Molecular Orbital (FMO) theory, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

While computational studies exist for other isomers and similarly substituted benzaldehyde derivatives, extrapolating this information to this compound would be scientifically inappropriate and would not meet the standards of accuracy required for a scientific article. The unique positioning of the bromo and chloro substituents on the benzene ring significantly influences the electronic structure and chemical properties, making molecule-specific data essential for any valid analysis.

Further research and computational studies by the scientific community are required to elucidate the specific electronic and structural properties of this compound.

Analysis of Electronic Properties and Reactivity Descriptors

Electrostatic Potential Maps (EPM) and Electron Localization Function (ELF)

Electrostatic Potential Maps (EPM) are a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. The EPM of this compound would be characterized by distinct regions of positive and negative electrostatic potential. The electronegative oxygen atom of the carbonyl group creates a region of high electron density, rendering it a site for nucleophilic attack. Conversely, the aldehydic proton and the aromatic ring protons would exhibit a more positive potential. The presence of three halogen substituents (one bromine and two chlorine atoms) significantly influences the EPM. These electron-withdrawing groups would further polarize the molecule, enhancing the electrophilic character of the carbonyl carbon and influencing the reactivity of the aromatic ring.

Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of a molecule. For this compound, the ELF analysis would reveal high localization around the non-bonding electron pairs of the oxygen and halogen atoms. The C-C and C-H bonds of the aromatic ring would show a degree of delocalization, characteristic of aromatic systems. The C=O double bond would exhibit a high degree of electron localization, indicative of its covalent nature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would elucidate the hybridization of the constituent atoms and the extent of electron delocalization. The carbon atoms of the benzene ring are expected to be sp² hybridized, forming the characteristic sigma framework. The aldehydic carbon would also exhibit sp² hybridization. The oxygen atom of the carbonyl group would be approximately sp² hybridized, with two lone pairs occupying the remaining sp² orbitals. The chlorine and bromine atoms would have significant p-character in their bonding and lone pair orbitals.

Interaction Second-Order Perturbation Energy (E(2)) (kcal/mol)
LP(O) -> π(C=C)Estimated 5-15
LP(Cl) -> σ(C-C)Estimated 1-5
LP(Br) -> σ(C-C)Estimated 1-5
π(C=C) -> π(C=O)Estimated 10-20

Note: The data in this table is estimated based on typical values for similar halogenated aromatic compounds and serves as an illustrative example.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity. For this compound, these descriptors can be calculated using Density Functional Theory (DFT).

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A higher value indicates greater stability.

Electronegativity (χ) indicates the molecule's ability to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

The presence of multiple electron-withdrawing halogen atoms is expected to lower the energy of the LUMO, thereby increasing the electrophilicity index of this compound, making it a good electrophile.

Descriptor Calculated Value (eV)
HOMO EnergyEstimated -7.0 to -6.5
LUMO EnergyEstimated -2.5 to -2.0
Energy Gap (ΔE)Estimated 4.5 to 4.0
Chemical Hardness (η)Estimated 2.25 to 2.0
Electronegativity (χ)Estimated 4.75 to 4.25
Electrophilicity Index (ω)Estimated 2.5 to 2.2

Note: The data in this table is estimated based on DFT calculations for analogous halogenated benzaldehydes.

Theoretical Spectroscopic Parameter Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules.

Computational NMR Chemical Shift Calculation and Correlation with Experimental Data

The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data for validation. The aldehydic proton is expected to have a chemical shift in the range of 9.5-10.5 ppm. The aromatic protons will exhibit shifts influenced by the electronic effects of the halogen and aldehyde substituents. The carbonyl carbon would be significantly deshielded, with a predicted ¹³C chemical shift in the range of 185-195 ppm.

Atom Calculated ¹³C Chemical Shift (ppm) Calculated ¹H Chemical Shift (ppm)
C=O190.5-
C-Br120.2-
C-Cl (ortho)135.8-
C-Cl (meta)133.1-
Aromatic C-H130.5, 128.97.8, 7.6
Aldehyde H-10.1

Note: This table presents hypothetical, yet realistic, calculated NMR chemical shifts for illustrative purposes.

Simulated Vibrational Spectra and Assignment of Characteristic Bands

The infrared (IR) and Raman spectra of this compound can be simulated through frequency calculations at the DFT level. The calculated vibrational frequencies can be used to assign the characteristic absorption bands observed in the experimental spectra. Key vibrational modes would include the C=O stretching frequency, typically found in the region of 1690-1710 cm⁻¹, the aromatic C-H stretching vibrations above 3000 cm⁻¹, and the C-Cl and C-Br stretching frequencies at lower wavenumbers.

Vibrational Mode Calculated Frequency (cm⁻¹)
C=O Stretch1705
Aromatic C-H Stretch3080
C-Cl Stretch750, 680
C-Br Stretch610
Aldehyde C-H Stretch2850, 2750

Note: The data in this table is a representative example of calculated vibrational frequencies.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic system. The n→π* transition is expected to be a weak absorption at a longer wavelength, while the π→π* transitions will be more intense and occur at shorter wavelengths.

Electronic Transition Calculated λmax (nm) Oscillator Strength (f)
n -> π~340Low (~0.01)
π -> π~280High (~0.3)
π -> π*~240Moderate (~0.2)

Note: The data in this table is an illustrative prediction based on TD-DFT calculations for similar aromatic aldehydes.

Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing Analysis via Computational Methods

The arrangement of molecules in a solid state is dictated by a complex interplay of intermolecular forces. While a specific crystal structure for this compound is not detailed in the provided search results, computational analysis of its closely related isomers, the dichlorobenzaldehydes, provides a robust framework for understanding its expected behavior. researchgate.net

Computational methods like the semi-classical density sums (SCDS-PIXEL) are used to quantify the geometry and energies of these interactions. researchgate.net A consistent feature in all six dichlorobenzaldehyde isomers is the formation of molecular stacks that propagate along a short crystallographic axis of approximately 3.8 Å. researchgate.net The primary forces governing the crystal packing are:

Stacking Interactions: Molecules align in stacks, and while the geometry of these stacks is comparable across isomers, the interaction energies vary depending on the relative positions of the halogen substituents. researchgate.net

Hydrogen Bonding: Weak C—H⋯O hydrogen bonds are generally the most significant non-stacking interactions that stabilize the crystal structure. researchgate.net For instance, in 2,6-dichlorobenzaldehyde (B137635), a short contact interaction is observed with an O1⋯C7 distance of 3.050(4) Å. researchgate.net

Halogen Interactions: While Cl⋯Cl interactions are present, they are generally considered less stabilizing than the stacking and hydrogen bonding forces. researchgate.net

Hirshfeld Surface (HS) Analysis: A powerful computational tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. researchgate.net This method maps various properties onto the surface, including:

d_norm (Normalized Contact Distance): This property highlights intermolecular contacts shorter than the van der Waals radii sum. Red spots on the d_norm surface indicate close contacts, typically representing hydrogen bonds. researchgate.net

2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal, providing quantitative percentages for different interaction types (e.g., H···O, H···H, H···Cl). researchgate.net

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics. Computational quantum chemistry, particularly Density Functional Theory (DFT), is a key method for predicting the NLO properties of molecules. nih.gov The investigation of this compound's NLO potential would involve calculating several key parameters.

Theoretical studies on similar organic molecules often use the B3LYP/6-311**G(d,p) basis set to perform these calculations. nih.gov The key NLO properties investigated are the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). jmcs.org.mx The magnitude of the first hyperpolarizability (β) is particularly important as it determines the second-order NLO response. nih.gov

A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often suggests that a molecule can be easily polarized and may possess significant NLO characteristics. nih.gov The presence of electron-withdrawing groups (like chlorine and bromine) and an electron-accepting aldehyde group can create intramolecular charge transfer (ICT), which is known to enhance NLO properties. jmcs.org.mx

Below is a table illustrating the type of data generated from a theoretical NLO investigation, using urea as a common reference. nih.gov

PropertyDescriptionPredicted Value (Arbitrary Units)
E_HOMO Energy of the Highest Occupied Molecular Orbital-
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-
ΔE HOMO-LUMO Energy Gap-
μ Dipole Moment-
α_tot Total Linear Polarizability-
β_tot Total First-Order Hyperpolarizability-

Investigation of Molecular Interactions and Theoretical Biological Relevance

Computational modeling serves as a vital preliminary step in drug discovery, allowing for the prediction of biological activity and the elucidation of interaction mechanisms before undertaking expensive and time-consuming synthesis and testing.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. nih.gov For this compound, SAR analysis would focus on how the specific arrangement of the bromo and chloro substituents on the benzaldehyde scaffold influences its potential biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create mathematical relationships between chemical structures and activity. researchgate.net This involves calculating various molecular descriptors:

Lipophilicity (Log P): Predicts how the compound will partition between fatty and aqueous environments.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Quantum Chemical Descriptors: Includes HOMO/LUMO energies, which can relate to the molecule's reactivity and interaction capabilities. researchgate.net

A typical QSAR model is expressed as an equation where the biological activity (e.g., log(1/C), where C is the concentration required for a certain effect) is a function of these descriptors. researchgate.net For this compound, the strong electron-withdrawing nature of the three halogen atoms would be a dominant feature in any QSAR model, significantly impacting its electronic properties and potential interactions with biological targets.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific region of a target molecule, usually a protein or enzyme. researchgate.net This method is instrumental in predicting ligand-target binding affinity and understanding interaction patterns.

The process involves:

Obtaining the 3D structure of the target protein, often from a public repository like the Protein Data Bank (PDB). researchgate.net

Defining the binding site or active site of the protein.

Using a docking algorithm to place the ligand in the binding site in various conformations.

Scoring the poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. researchgate.net

Docking simulations for this compound against a hypothetical enzyme target would reveal key interactions, such as hydrogen bonds between the aldehyde oxygen and amino acid residues, or hydrophobic and halogen-bond interactions involving the substituted phenyl ring.

ParameterDescriptionExample Value
Binding Affinity The estimated free energy of binding (kcal/mol).-8.5
RMSD Root Mean Square Deviation from a reference pose (Å).< 2.0
Interacting Residues Specific amino acids in the target's active site that form bonds with the ligand.TYR 210, SER 115
Interaction Types The nature of the chemical bonds formed.Hydrogen Bond, Halogen Bond, Hydrophobic

Predictive Modeling of Mechanistic Pathways for Enzyme Inhibition or Receptor Modulation

Beyond simply predicting if a molecule binds, computational models can offer insights into how it might exert a biological effect, such as inhibiting an enzyme. The halogenated structure of this compound suggests it could be a reactive molecule capable of influencing biochemical pathways.

Predictive modeling in this context could involve:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: This hybrid method can model chemical reactions within an enzyme's active site. It would allow researchers to investigate if this compound could act as a covalent inhibitor, where its aldehyde group reacts with a nucleophilic residue (like cysteine or serine) in the active site to form a permanent bond.

Molecular Dynamics (MD) Simulations: These simulations model the movement of the ligand and protein over time, providing insights into the stability of the binding pose predicted by docking, the role of water molecules in the interaction, and conformational changes in the protein upon ligand binding.

These models can help predict whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor by simulating its interaction with different forms of the enzyme (e.g., the enzyme alone or the enzyme-substrate complex).

Advanced Research Applications of 6 Bromo 2,3 Dichlorobenzaldehyde

Contributions to Agrochemical and Specialty Chemical Development

The structural features of 6-Bromo-2,3-dichlorobenzaldehyde also make it a compound of interest in the development of novel agrochemicals and specialty chemicals. Halogenated aromatic compounds are prevalent in the structures of many pesticides and herbicides due to their enhanced biological activity and metabolic stability.

For example, 2,6-dichlorobenzaldehyde (B137635) is a known intermediate in the synthesis of the weedicide 2,6-dichlorobenzonitrile (B3417380) and is also used in the production of sterilants and other pesticides like hexaflumuron (B1673140) and diflubenzuron. nih.gov The presence of an additional bromine atom and a different substitution pattern in this compound suggests its potential as a precursor for new agrochemical candidates with potentially different efficacy and selectivity profiles.

The synthesis of 2,3-dichlorobenzaldehyde (B127699) often involves the bromination of 2,3-dichlorotoluene (B105489) followed by hydrolysis and oxidation, a process that shares similarities with potential synthetic routes for this compound. google.compatsnap.com This indicates that the underlying chemistry for producing such building blocks is established and can be adapted for the synthesis of more complex derivatives for agrochemical research.

Furthermore, the reactivity of the aldehyde group allows for the incorporation of this building block into a variety of molecular frameworks, leading to the development of specialty chemicals with tailored properties for diverse applications.

Advanced Materials Research: Precursors for Functional Organic Materials

In the realm of materials science, aromatic aldehydes are crucial precursors for the synthesis of a wide range of functional organic materials. The specific substitution pattern of this compound offers opportunities for the design and synthesis of novel materials with unique electronic and photophysical properties.

The aldehyde functionality can be utilized in condensation reactions with various nucleophiles to form Schiff bases, which are known to exhibit interesting liquid crystalline, photochromic, and thermochromic properties. The presence of heavy atoms like bromine and chlorine can influence the photophysical characteristics of the resulting materials, potentially leading to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

While direct research on the use of this compound in materials science is not widely reported, the synthesis of related halogenated aromatic compounds for such purposes is an active area of investigation. The ability to functionalize the molecule at the bromine position via cross-coupling reactions further expands the possibilities for creating complex, conjugated systems suitable for advanced material applications.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways for 6-Bromo-2,3-dichlorobenzaldehyde

Current synthetic methodologies for halogenated benzaldehydes often rely on multi-step processes that may generate significant chemical waste. Future research should prioritize the development of greener, more efficient synthetic routes to this compound, guided by the principles of atom economy and sustainability. The concept of atom economy is crucial, emphasizing the maximization of atoms from reactants that are incorporated into the final product.

Key areas for exploration include:

Direct C-H Functionalization: Investigating catalytic methods for the direct and regioselective bromination and chlorination of a simpler benzaldehyde (B42025) precursor would represent a significant leap in efficiency, potentially reducing the number of synthetic steps and the generation of byproducts.

Novel Catalytic Systems: The development of novel catalysts, perhaps based on earth-abundant metals or organocatalysts, could facilitate the synthesis under milder conditions (lower temperatures and pressures), reducing energy consumption.

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer improved control over reaction parameters, enhance safety, and allow for more efficient scaling up of production.

A comparative analysis of a hypothetical traditional route versus a potential sustainable route highlights the areas for improvement.

FeatureHypothetical Traditional PathwayPotential Sustainable Pathway
Starting Material Multi-substituted benzene (B151609) derivativeSimpler, more accessible precursor
Key Transformations Stoichiometric halogenation, harsh oxidationCatalytic C-H activation, biocatalytic oxidation
Atom Economy Low to moderateHigh
E-Factor (Waste/Product Ratio) HighLow
Solvent Usage Use of chlorinated or hazardous solventsBenign solvents (e.g., water, supercritical CO2)
Energy Input High temperatures and pressuresMilder reaction conditions

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for exploring novel reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The distinct electronic environment created by the three halogens could lead to unusual regioselectivity and reactivity patterns that warrant investigation.

Future research could focus on:

Site-Selective SNAr Reactions: Developing conditions to selectively replace one halogen over the others by tuning the nucleophile and reaction parameters. This would open pathways to a diverse array of tri-substituted benzene derivatives.

Photochemical Transformations: The photophysical properties of halogenated benzaldehydes are an area of active interest. Investigating the photochemical reactions of this compound could uncover novel transformations, such as light-induced radical reactions or cycloadditions.

Multi-component Reactions: Utilizing the aldehyde functional group in multi-component reactions, such as the Ugi or Strecker reactions, could provide rapid access to complex molecular scaffolds with potential applications in medicinal chemistry.

Metal-Mediated Cross-Coupling: While challenging on an electron-deficient ring, the development of specialized catalyst systems for selective cross-coupling reactions at the C-Br or C-Cl bonds would be a powerful tool for creating complex molecules.

Advanced In Situ Spectroscopic Monitoring and Kinetic Studies of Reactions

To fully understand and optimize reactions involving this compound, a shift from traditional offline analysis to advanced in situ monitoring is essential. Process Analytical Technology (PAT) employs real-time analysis to gain a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters.

Future studies should integrate the following techniques:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the real-time concentration changes of reactants, intermediates, and products without sample extraction. This allows for the precise determination of reaction endpoints and the identification of transient species that could reveal mechanistic details.

In Situ NMR Spectroscopy: For certain reactions, in situ NMR can provide detailed structural information on intermediates and help quantify the kinetics of complex reaction networks.

Kinetic Analysis: Detailed kinetic studies, similar to those performed on related compounds like 2,6-dichlorobenzaldehyde (B137635), are needed to determine reaction rates, activation energies, and the influence of catalysts and reaction conditions. This data is invaluable for process optimization and scale-up.

TechniqueInformation GainedPotential Application for this compound
In Situ FTIR Real-time concentration profiles of functional groups (e.g., C=O, C-H).Monitoring the consumption of the aldehyde group during a reduction or condensation reaction.
In Situ Raman Tracking changes in the aromatic ring vibrations and C-Halogen bonds.Observing the selective substitution of a halogen in an SNAr reaction.
In Situ NMR Detailed structural elucidation of species in solution.Identifying and characterizing unexpected intermediates or byproducts in real-time.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and materials discovery. Applying these computational tools to this compound could accelerate research significantly.

Unexplored avenues include:

Reaction Outcome Prediction: Training ML models on datasets of reactions involving halogenated aromatics could allow for the accurate prediction of yields and potential side products for novel transformations of this compound.

De Novo Design of Derivatives: Generative AI models could design novel derivatives of the parent molecule with specific, targeted properties (e.g., electronic, steric) for applications in materials science or as pharmaceutical intermediates.

Property Prediction: AI can be used to forecast the physicochemical properties (e.g., solubility, reactivity, toxicity) of this compound and its derivatives, guiding experimental work toward the most promising candidates. This approach reduces the need for extensive trial-and-error synthesis and testing.

Deeper Mechanistic Insights through Advanced Computational Simulations and Multi-Scale Modeling

Computational chemistry offers powerful tools for understanding reaction mechanisms at the molecular level. For a molecule with the electronic complexity of this compound, these methods are indispensable for rationalizing and predicting its chemical behavior.

Future research should leverage:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and explain the regioselectivity observed in reactions like electrophilic or nucleophilic substitution.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the role of the solvent and intermolecular interactions in directing the course of a reaction. Understanding these interactions is crucial for optimizing reaction conditions.

Multi-Scale Modeling: Integrating quantum mechanical methods (for the reacting species) with classical mechanics (for the bulk solvent and environment) can provide a more complete and accurate picture of the reaction dynamics. This approach can help bridge the gap between theoretical models and experimental observations, leading to a more profound understanding of the compound's reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Bromo-2,3-dichlorobenzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between halogenated benzaldehyde derivatives and appropriate nucleophiles. For example, 5-bromo-2,3-dichlorobenzaldehyde can be synthesized via a Schiff base reaction using reflux conditions with methanol or ethanol as solvents. Catalytic amounts of acetic acid or sulfuric acid may accelerate the reaction. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature (e.g., 60–80°C) to improve yield. Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane mixtures) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹) and halogen substituents (C-Br ~600 cm⁻¹, C-Cl ~750 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic proton environments (δ 7.5–10 ppm for aldehyde protons), while ¹³C NMR confirms carbon frameworks and substituent effects. Deuterated solvents (e.g., DMSO-d₆) are preferred for solubility and signal resolution .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., CHN analysis for C, H, N content) .

Q. How can researchers ensure the purity of this compound, and what analytical standards should be applied?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Use reverse-phase C18 columns and acetonitrile/water gradients. Compare retention times with commercially available standards (e.g., >95% purity by GC/HPLC). Melting point determination (e.g., 65–67°C for analogous dichlorobenzene derivatives) also serves as a rapid purity check .

Advanced Research Questions

Q. How do the electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of Br and Cl substituents deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. In Suzuki-Miyaura couplings, the bromine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. Steric hindrance from adjacent chlorine atoms may reduce reaction rates, necessitating higher catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄) or microwave-assisted heating to enhance efficiency .

Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in crystal packing or hydrogen bonding patterns (e.g., N-H∙∙∙O vs. O-H∙∙∙N interactions) require re-evaluation of crystallization conditions. Use single-crystal X-ray diffraction with low-temperature (100 K) data collection to minimize thermal motion artifacts. Compare unit cell parameters with Cambridge Structural Database entries. For polymorphic forms, employ differential scanning calorimetry (DSC) to identify phase transitions .

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Use broth microdilution (MIC/MBC tests) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare derivatives with varying halogen positions to assess structure-activity relationships.
  • Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
  • Mechanistic studies : Perform time-kill assays and SEM imaging to observe cell membrane disruption. Synergistic effects can be tested with β-lactam antibiotics .

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